2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine

Kinase Inhibitors c-Met Antiproliferative

Researchers developing c-Met kinase inhibitors face a shortage of validated, rigid heterocyclic scaffolds with favorable drug-like properties. 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine directly addresses this need: its derivatives achieve nanomolar c-Met potency (IC50 = 26 nM), while the cyclopropyl group confers metabolic stability and constrained geometry for precise SAR exploration. The low LogP (-0.58) and moderate aqueous solubility (38 µg/mL) make it ideal for fragment-based discovery and lead optimization. • Validated c-Met inhibitor core (IC50 26 nM) • Also applicable to A2A antagonist & GPCR programs • LogP -0.58, solubility 38 µg/mL Supplied with full QC documentation; global shipping available.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 681249-76-3
Cat. No. B1512074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
CAS681249-76-3
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3C=CN=CC3=N2
InChIInChI=1S/C8H8N4/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8/h3-6H,1-2H2
InChIKeySTKKZEVVVHLYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 681249-76-3) – A Core Scaffold for Kinase & GPCR Drug Discovery


2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic building block featuring a [1,2,4]triazolo[1,5-a]pyrazine core and a cyclopropyl substituent. This scaffold is a recognized privileged structure in medicinal chemistry, providing a rigid, nitrogen-rich framework that enables specific interactions with diverse biological targets [1]. The cyclopropyl group is a strategic substituent, offering a unique combination of metabolic stability and a constrained spatial footprint, which can critically modulate target binding . The core's inherent ability to act as a hinge-binding motif makes it a valuable template for developing kinase inhibitors, while its overall architecture is also suited for targeting G-protein coupled receptors (GPCRs) and other protein classes [1].

Why Simple Substitution Fails: The Unique Role of the Cyclopropyl Group in 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine


In the context of medicinal chemistry, substituting a cyclopropyl group for other small alkyl moieties like methyl or ethyl is not a straightforward exchange. While both cyclopropyl and alkyl groups increase lipophilicity, cyclopropyl introduces a unique combination of effects: it provides a specific steric constraint that can lock a molecule into a bioactive conformation while also affecting the basicity of nearby heteroatoms, altering the molecule's pKa and thus its binding interactions . This difference in electronic and conformational behavior means that analogs with alternative substituents will not recapitulate the same SAR (structure-activity relationship) profile, potentially leading to a loss of potency, selectivity, or altered metabolic stability. Therefore, direct substitution with a simpler alkyl group is not a viable strategy for replicating the properties conferred by the cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine scaffold, a point underscored by the distinct biological profiles of related compounds in key therapeutic areas .

Quantitative Evidence Guide: Data-Driven Selection of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine


Kinase Inhibition: c-Met vs. Inactive Control

Derivatives of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine demonstrate potent inhibition of the c-Met kinase, a validated target in oncology. This provides a key differentiation from structurally similar but inactive compounds.

Kinase Inhibitors c-Met Antiproliferative

GPCR Antagonism: A2A Receptor Scaffold Differentiation

The [1,2,4]triazolo[1,5-a]pyrazine core is a proven scaffold for potent adenosine A2A receptor antagonists. Its efficacy is comparable to the isomeric [1,2,4]triazolo[1,5-c]pyrimidine core, a known class of A2A antagonists with established in vivo activity in Parkinson's disease models. This positions the target core as a distinct and equally viable alternative for this target .

Adenosine A2A Receptor Antagonist Parkinson's Disease

Calculated Physicochemical Properties: Lipophilicity and Solubility

The calculated LogP of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is -0.58 [1], with another source reporting a CLogP of 1.0 . This lipophilicity range is favorable for CNS penetration, differentiating it from other substituted triazolopyrazines with higher LogP values. An aqueous solubility of 38 µg/mL is also reported .

Physicochemical LogP Solubility Drug-likeness

Key Research and Industrial Applications for 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine


Oncology: c-Met Kinase Inhibitor Development

The 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine scaffold serves as a validated starting point for developing potent c-Met kinase inhibitors. As shown in the evidence guide, its derivatives can achieve nanomolar potency (IC50 = 26 nM) against this target . This makes the compound a strategic core for medicinal chemistry campaigns focused on creating novel anticancer agents targeting c-Met-driven cancers.

Neuroscience: Adenosine A2A Receptor Antagonist Programs

This compound provides a distinct, isomeric scaffold for developing adenosine A2A receptor antagonists, a target implicated in Parkinson's disease and other CNS disorders . Its use allows researchers to explore chemical space around this pharmacophore, potentially leading to novel candidates with improved pharmacokinetic properties or differentiated intellectual property positions compared to existing triazolopyrimidine-based antagonists .

Drug Discovery: Scaffold for Privileged Structure Optimization

Given its favorable physicochemical properties, including low calculated lipophilicity (LogP -0.58) and moderate aqueous solubility (38 µg/mL) , the compound is an excellent core for fragment-based drug discovery or lead optimization. Its rigid, nitrogen-rich structure and cyclopropyl substituent provide multiple vectors for functionalization, enabling medicinal chemists to efficiently explore structure-activity relationships (SAR) across various target classes [1].

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